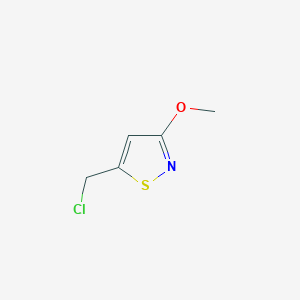

3-Methoxy-5-(chloromethyl)isothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

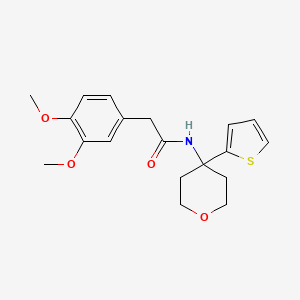

3-Methoxy-5-(chloromethyl)isothiazole is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Isothiazole is commonly found in many commercially available drugs . The compound is an isothiazole, a class of heterocycles used as biocides .

Synthesis Analysis

Isothiazoles can be synthesized through various methods. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields by the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inexpensive and available inorganic oxidizing system, Oxone®–NaCl–Na 2 CO 3, in aqueous medium .Chemical Reactions Analysis

Isothiazoles can undergo various chemical reactions. They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Aplicaciones Científicas De Investigación

- Thiazoles, including derivatives of 3-Methoxy-5-(chloromethyl)isothiazole, exhibit antimicrobial properties. These compounds can act against bacteria, fungi, and other microorganisms .

- Researchers have synthesized various thiazole derivatives and screened them for antifungal and antibacterial activities .

- Thiazole derivatives have shown promise as antitumor agents. They can inhibit tumor growth and induce cell death in cancer cells .

- Some thiazole derivatives exhibit neuroprotective effects. These compounds can help protect nerve cells from damage and degeneration .

- Thiazole derivatives have demonstrated anti-inflammatory effects. They can modulate the immune response and reduce inflammation .

- Researchers have observed anti-inflammatory activity in certain thiazole compounds .

- Thiazoles, including 3-Methoxy-5-(chloromethyl)isothiazole, may have antiviral properties. These compounds could inhibit viral replication or entry .

- Thiazole derivatives have been investigated for their anticonvulsant activity. They may help manage seizures and epilepsy .

Antimicrobial Activity

Antitumor and Cytotoxic Activity

Neuroprotective Properties

Anti-Inflammatory Activity

Antiviral Potential

Anticonvulsant Properties

Safety and Hazards

Direcciones Futuras

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isothiazoles .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-methoxy-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJXWXZQQOQLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(chloromethyl)isothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)